3-ethoxy-2-methylprop-1-ene
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Overview
Description
3-ethoxy-2-methylprop-1-ene is an organic compound with the molecular formula C6H12O. It is characterized by the presence of an ether group and a double bond, making it a versatile intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
3-ethoxy-2-methylprop-1-ene can be synthesized through various methods. One common approach involves the reaction of 2-methylprop-1-ene with ethanol in the presence of an acid catalyst. This reaction typically occurs under reflux conditions to ensure complete conversion .
Industrial Production Methods
In an industrial setting, the production of this compound often involves continuous flow reactors to maintain optimal reaction conditions and maximize yield. The use of high-purity starting materials and precise control of reaction parameters are crucial for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-ethoxy-2-methylprop-1-ene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can participate in nucleophilic substitution reactions, where the ether group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are often employed.
Major Products
Oxidation: Aldehydes or ketones.
Reduction: Alcohols.
Substitution: Various substituted ethers.
Scientific Research Applications
3-ethoxy-2-methylprop-1-ene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is utilized in the development of pharmaceutical agents.
Industry: It is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-ethoxy-2-methylprop-1-ene involves its ability to undergo various chemical transformations. Its molecular targets and pathways depend on the specific reactions it participates in. For example, in oxidation reactions, it targets specific functional groups to form aldehydes or ketones .
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxyprop-1-ene
- 3-methoxy-2-methylprop-1-ene
- 2-methylprop-1-ene
Uniqueness
3-ethoxy-2-methylprop-1-ene is unique due to its specific combination of an ether group and a double bond, which imparts distinct reactivity and versatility in organic synthesis compared to its analogs .
Properties
IUPAC Name |
3-ethoxy-2-methylprop-1-ene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12O/c1-4-7-5-6(2)3/h2,4-5H2,1,3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVEARUDSOVGFAJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCC(=C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40947142 |
Source
|
Record name | 3-Ethoxy-2-methylprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
100.16 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
24309-28-2 |
Source
|
Record name | 3-Ethoxy-2-methylprop-1-ene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40947142 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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